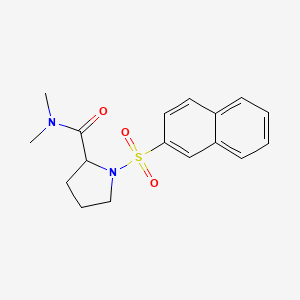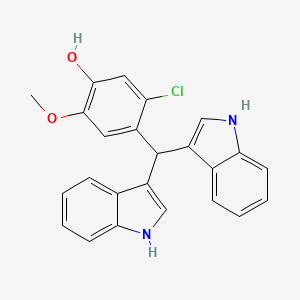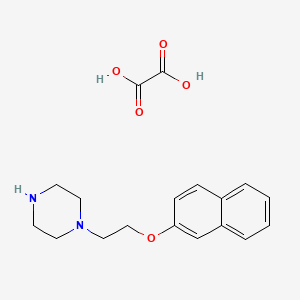![molecular formula C19H29NO6 B4074445 Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane](/img/structure/B4074445.png)
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane
描述
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepane. The compound 1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, substituted with a phenoxyethyl group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane typically involves multiple steps:
Preparation of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid.
Synthesis of 1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane: This involves the reaction of azepane with 2-(4-propan-2-yloxyphenoxy)ethyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates or ethylene glycol. The production of 1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane on an industrial scale would require optimization of the reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.
Reduction: It can be reduced to formic acid under specific conditions.
Substitution: The azepane derivative can undergo nucleophilic substitution reactions due to the presence of the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used for the oxidation of oxalic acid.
Reduction: Hydrogen gas in the presence of a catalyst can be used for the reduction of oxalic acid.
Substitution: Strong bases like sodium hydride can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
科学研究应用
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the azepane ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid used in analytical chemistry.
Calcium Oxalate: A naturally occurring compound found in plants.
Uniqueness
Oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane is unique due to its combination of oxalic acid and azepane moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
属性
IUPAC Name |
oxalic acid;1-[2-(4-propan-2-yloxyphenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15(2)20-17-9-7-16(8-10-17)19-14-13-18-11-5-3-4-6-12-18;3-1(4)2(5)6/h7-10,15H,3-6,11-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNAOVBWDKZGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4074375.png)
![5-[1-(3-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4074384.png)
![7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol](/img/structure/B4074392.png)
![3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4074405.png)
![1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid](/img/structure/B4074421.png)


![N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid](/img/structure/B4074452.png)
![N-[1-(3-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4074455.png)
![2-[4-(2,4-dimethylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4074461.png)

methanone](/img/structure/B4074469.png)
![Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine](/img/structure/B4074471.png)
![N-[2-(3-methyl-4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074486.png)
